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Compound of Interest |

Compound Name: 2-Chloro-6-methoxybenzonitrile
CAS No.: 6575-10-6
Cat. No.: B015059
- 7

Executive Summary

2-Chloro-6-methoxybenzonitrile is a trisubstituted benzene derivative that serves as a
versatile "orthogonally functionalized" scaffold. Its value in medicinal chemistry lies in its three
distinct reactive handles:

 Nitrile (-CN): A precursor to primary amides (key H-bond donor/acceptor motifs in kinase
hinge binding) or a stable pharmacophore for allosteric pockets.

o Chloride (-Cl): A handle for cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic
substitution (

).

o Methoxy (-OMe): A solubility-enhancing group that often creates critical hydrophobic contacts
within the ATP-binding pocket.

This guide focuses on its application in synthesizing ALK2 inhibitors (for Diffuse Intrinsic
Pontine Glioma - DIPG) and Allosteric SHP2 inhibitors.

Strategic Role in Kinase Inhibitor Design
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A. The ALK2 Inhibitor Pathway (The "Warhead" Synthesis)

In the development of open-source ALK2 inhibitors (e.g., the M4K series), the benzonitrile
moiety is typically hydrolyzed to a benzamide. This benzamide group acts as a "hinge binder,"
forming crucial hydrogen bonds with the kinase backbone (specifically residues in the ATP-
binding site).

e Target: ALK2 (ACVR1)
» Mechanism: Competitive ATP inhibition.
e Transformation: Nitrile

Primary Amide.

B. The SHP2 Allosteric Pathway (The "Anchor" Synthesis)

For SHP2 inhibitors, the benzonitrile group is often retained. It functions as an electronic
anchor that fits into the allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP
domains, stabilizing the auto-inhibited conformation of the enzyme.

e Target: SHP2 (PTPN11)
e Mechanism: Allosteric inhibition (molecular glue).

o Transformation: Aryl halide coupling (Nitrile remains intact).

Detailed Synthetic Protocols
Protocol A: Synthesis of the ALK2 "Hinge Binder" Motif

This protocol describes the conversion of 2-Chloro-6-methoxybenzonitrile to 2-Chloro-6-
methoxybenzamide, a key intermediate for compounds like M4K2149 analogs.

Reagents & Equipment:
» Starting Material: 2-Chloro-6-methoxybenzonitrile (CAS 6575-10-6).

o Reagents: 30% Hydrogen Peroxide (
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), 6M Sodium Hydroxide (NaOH), Methanol (MeOH), DMSO.
o Equipment: Temperature-controlled reaction block, LC-MS for monitoring.
Step-by-Step Methodology:

» Dissolution: Dissolve 2-Chloro-6-methoxybenzonitrile (1.0 eq) in a mixture of DMSO and
MeOH (1:1 v/v). Note: DMSO aids solubility of the hydrophobic nitrile, while MeOH facilitates
the workup.

e Base Addition: Cool the solution to 0°C. Add 6M NaOH (5.0 eq) dropwise to avoid
exotherms.

o Oxidative Hydrolysis: Add 30%

(10.0 eq) slowly.

o Mechanistic Insight: The hydroperoxide anion (

) is a potent nucleophile that attacks the nitrile carbon, forming a peroxyimidic acid
intermediate which rapidly rearranges to the primary amide. This method (Radziszewski
reaction) is superior to acid hydrolysis as it prevents dechlorination or ether cleavage.

o Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2—6 hours.
Monitor by LC-MS for the disappearance of the nitrile peak (

) and appearance of the amide mass (

).

¢ Quench & Isolation:

Pour the reaction mixture into ice-cold water.

[¢]

The product, 2-Chloro-6-methoxybenzamide, typically precipitates as a white solid.

[¢]

[e]

Filter, wash with water to remove excess base/peroxide, and dry under vacuum.

o

Yield Expectation: 85-95%.
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Downstream Application: This amide is subsequently coupled to a heteroaryl core (e.g., 4-
bromopyridine or isoquinoline) via a Buchwald-Hartwig amidation or used in a Suzuki coupling
if the starting material was pre-brominated (e.g., 4-bromo-2-chloro-6-methoxybenzonitrile).

Protocol B: Functionalization for Allosteric Scaffolds

When the nitrile must be preserved (as in SHP2 inhibitors), the chloride at position 2 is the
reactive site. However, due to the electron-rich methoxy group and the steric bulk, standard

is difficult. Suzuki-Miyaura Coupling is the preferred route.

Step-by-Step Methodology:

¢ Borylation: Convert 2-Chloro-6-methoxybenzonitrile to the corresponding boronic ester.

[¢]

Catalyst:

/ XPhos.

[e]

Reagent: Bis(pinacolato)diboron (

).

Conditions: 90°C in Dioxane.

o

o

Note: The chloride is less reactive than a bromide; using a specialized ligand like XPhos or
SPhos is critical to facilitate oxidative addition.

o Coupling: React the generated boronate with a heteroaryl halide (e.g., a chloropyrimidine
core of the SHP2 inhibitor).

o Outcome: This installs the 2-cyano-3-chloro-5-methoxyphenyl moiety onto the inhibitor
core.

Data Summary & Specifications
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Property Specification Relevance to Protocol
CAS Number 6575-10-6 Verification of starting material.
Molecular Weight 167.59 g/mol Calculation of stoichiometry.
Appearance White to Off-white Solid Visual purity check.
B Compatible with standard
Solubility DMSO, MeOH, DCM _ _
organic synthesis.
] ) Orthogonal functionalization
Reactive Sites C-CI (Pos 2), C-CN (Pos 1) i
potential.
) Requires standard PPE (nitrile
Key Hazard Acute Tox (Oral), Irritant

gloves, fume hood).

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways for ALK2 (Amide route) and
SHP2 (Nitrile route) inhibitors.

I |
! Reaction Types !
i i
I ]
| Hydrolysis Cross-Coupling 1
i i
b e e e I
Pd-Cat Coupling
H202, NaOH Intermediate: Rearrangement 2-Chloro-6-methoxybenzamide to Pyridine Core ALK2 Inhibitor
(Radziszewski) Peroxyimidic Acid (Hinge Binder) (e.g., M4K Series)
2-Chloro-6-methoxybenzonitrile
(CAS 6575-10-6) M'Pd(O)IBsz:nf ) Suzuki Coupling
iyaura Borylation . "
Intermediate: (to Pyrimidine Core) > Biaryl Scaffold Final Deprotection _y, ERSIEPUNTIREEI S
Boronic Ester (Nitrile Intact)

Click to download full resolution via product page

Caption: Divergent synthesis of Kinase and Phosphatase inhibitors from the 2-Chloro-6-
methoxybenzonitrile scaffold.
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Troubleshooting & Optimization (Expert Insights)

e Issue: Incomplete Hydrolysis.
o Cause: Poor solubility of the nitrile in aqueous base.

o Solution: Increase the DMSO ratio. Ensure the reaction temperature is maintained at
25°C; heating >50°C can lead to over-hydrolysis to the carboxylic acid.

 |Issue: Dechlorination during Coupling.
o Cause: Palladium insertion into the C-Cl bond during competing reactions.

o Solution: When performing Suzuki coupling on other parts of the molecule (e.qg., if the
scaffold is brominated), use mild bases (

) and lower temperatures to preserve the C-Cl handle for later stages.

o Safety Note: The hydrolysis reaction produces oxygen gas. Ensure the reaction vessel is
vented and not sealed tight.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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